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  • Product: Diethyl 2-bromoterephthalate
  • CAS: 154239-21-1

Core Science & Biosynthesis

Foundational

A Comprehensive Guide to the Synthesis of Diethyl 2-Bromoterephthalate for Advanced Research Applications

Abstract Diethyl 2-bromoterephthalate is a valuable substituted aromatic compound that serves as a critical building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials such as metal-organic...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Diethyl 2-bromoterephthalate is a valuable substituted aromatic compound that serves as a critical building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials such as metal-organic frameworks (MOFs). Its dissymmetric structure, featuring ortho- and para-directing ester groups alongside a bromine substituent, makes it a versatile intermediate for further functionalization. This guide provides a detailed, in-depth protocol for the synthesis of diethyl 2-bromoterephthalate, designed for researchers and drug development professionals. We will focus on the direct electrophilic bromination of the readily available starting material, diethyl terephthalate. This document elucidates the underlying reaction mechanism, provides a step-by-step experimental procedure, discusses process optimization and troubleshooting, and outlines essential safety precautions.

Chapter 1: Introduction & Strategic Overview

Significance of Diethyl 2-Bromoterephthalate in Modern Chemistry

The utility of diethyl 2-bromoterephthalate stems from its trifunctional nature. The two ester groups can be hydrolyzed to carboxylic acids or converted to other functional groups, while the bromine atom provides a reactive site for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), nucleophilic aromatic substitution, or conversion into organometallic reagents. This versatility allows for the construction of complex molecular architectures, making it an indispensable intermediate in medicinal chemistry and materials science.

Evaluation of Synthetic Pathways

Two primary retrosynthetic routes are considered for the synthesis of diethyl 2-bromoterephthalate:

  • Route A: Bromination then Esterification: This involves the bromination of terephthalic acid to form 2-bromoterephthalic acid, followed by a double Fischer esterification to yield the final product. While feasible, the initial bromination of the diacid can be challenging due to its high melting point and low solubility in common organic solvents.

  • Route B: Esterification then Bromination: This pathway begins with the synthesis of the starting material, diethyl terephthalate, from terephthalic acid.[1][2] The subsequent step is the direct bromination of this ester. This route is often preferred as the diethyl terephthalate starting material is a low-melting solid or liquid, highly soluble in various organic solvents, making the reaction conditions easier to control.

The Chosen Strategy: Direct Bromination of Diethyl Terephthalate

This guide will focus on Route B for its practical advantages in a laboratory setting. The protocol involves the direct mono-bromination of diethyl terephthalate using elemental bromine. A key challenge in this synthesis is controlling the reaction to favor the desired mono-brominated product over the di-brominated byproduct, 2,5-dibromoterephthalate. This is achieved through careful control of stoichiometry and reaction conditions.

Chapter 2: Reaction Mechanism & Theoretical Basis

Electrophilic Aromatic Substitution: The Core Principle

The synthesis proceeds via an electrophilic aromatic substitution (EAS) mechanism. The benzene ring of diethyl terephthalate acts as a nucleophile, attacking a strong electrophile, the bromonium ion (Br⁺) or a polarized bromine molecule.

Role of the Lewis Acid Catalyst

The two ethyl carboxylate (-COOEt) groups on the terephthalate ring are electron-withdrawing and deactivating towards electrophilic substitution. Therefore, the reaction requires a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or elemental iron, to polarize the Br-Br bond of elemental bromine (Br₂). The catalyst generates a more potent electrophilic species, [FeBr₄]⁻Br⁺, which is readily attacked by the deactivated aromatic ring.

Directing Effects of Ester Groups and Regioselectivity

The carboxylate groups are meta-directing. In diethyl terephthalate, the two ester groups are para to each other. The positions ortho to one ester group are meta to the other. Therefore, electrophilic attack will occur at one of the four equivalent positions on the ring, all of which are ortho to one ester and meta to the other. This results in the formation of a single desired constitutional isomer, diethyl 2-bromoterephthalate.

Diagram of the Reaction Mechanism

Caption: Reaction mechanism for the FeBr₃-catalyzed bromination of diethyl terephthalate.

Chapter 3: Detailed Experimental Protocol

This protocol describes the synthesis of diethyl 2-bromoterephthalate from diethyl terephthalate on a laboratory scale.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )QuantityMoles (mmol)Hazard
Diethyl terephthalateC₁₂H₁₄O₄222.2410.0 g45.0Irritant
BromineBr₂159.812.4 mL (7.2 g)45.0Highly Toxic, Corrosive
Iron FilingsFe55.85~50 mg~0.9Flammable solid
Dichloromethane (DCM)CH₂Cl₂84.93100 mL-Carcinogen
Sodium ThiosulfateNa₂S₂O₃158.11~5 g-Low hazard
Sodium BicarbonateNaHCO₃84.01~5 g-Low hazard
Brine (sat. NaCl)NaCl58.4420 mL-Low hazard
Anhydrous MgSO₄MgSO₄120.37~5 g-Low hazard
Equipment Setup
  • 250 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser with a gas outlet connected to a trap (e.g., containing sodium thiosulfate solution to neutralize HBr and excess Br₂)

  • Pressure-equalizing dropping funnel

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Synthesis Procedure
  • Preparation: To the 250 mL three-neck flask, add diethyl terephthalate (10.0 g, 45.0 mmol), iron filings (~50 mg), and dichloromethane (50 mL). Stir the mixture to dissolve the ester.

  • Reagent Addition: In the dropping funnel, prepare a solution of bromine (2.4 mL, 45.0 mmol) in dichloromethane (20 mL).

  • Reaction: Add the bromine solution dropwise to the stirred solution of diethyl terephthalate over 30-45 minutes at room temperature. The reaction is exothermic, and a gentle reflux may be observed. HBr gas will evolve and should be neutralized by the trap.

  • Heating: After the addition is complete, heat the mixture to a gentle reflux (~40°C for DCM) for 2-3 hours to ensure the reaction goes to completion. Monitor the reaction progress by TLC (Thin Layer Chromatography).

  • Quenching: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture into a beaker containing a stirred aqueous solution of sodium thiosulfate (10%, ~50 mL) to quench any unreacted bromine. The red-brown color of bromine should disappear.

Work-up and Purification
  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 20 mL).

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent (DCM) using a rotary evaporator.

  • Purification: The crude product will be a viscous oil or a low-melting solid, likely containing unreacted starting material and some di-brominated byproduct. Purification is best achieved by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. Alternatively, recrystallization from ethanol or a hexane/ethyl acetate mixture can be attempted.

Diagram of the Experimental Workflow

Experimental Workflow A 1. Reagent Setup (DET, Fe, DCM in flask) B 2. Bromine Addition (Dropwise at RT) A->B C 3. Reaction (Reflux for 2-3h) B->C D 4. Quenching (Add to Na₂S₂O₃ solution) C->D E 5. Extraction (DCM, wash with NaHCO₃, Brine) D->E F 6. Drying & Concentration (Dry with MgSO₄, Rotovap) E->F G 7. Purification (Column Chromatography) F->G H 8. Characterization (NMR, IR, MS) G->H

Caption: A streamlined workflow for the synthesis and purification of diethyl 2-bromoterephthalate.

Chapter 4: Characterization and Validation

Expected Yield and Physical Properties
  • Yield: 60-75% (after purification)

  • Appearance: Colorless to pale yellow oil or low-melting solid.

  • Molar Mass: 301.13 g/mol

  • Boiling Point: Higher than the starting material; typically purified by chromatography rather than distillation due to high boiling point.

Spectroscopic Analysis
  • ¹H NMR: Expect three distinct aromatic proton signals (a doublet, a doublet of doublets, and a singlet or narrow doublet), in addition to the characteristic quartet and triplet for the two non-equivalent ethyl groups.

  • ¹³C NMR: Expect 10 distinct signals in the broadband decoupled spectrum (8 for the aromatic ring and 2 for each unique ester group).

  • IR (Infrared Spectroscopy): Strong C=O stretch for the ester groups (~1720 cm⁻¹), C-O stretches (~1250-1300 cm⁻¹), and aromatic C-H and C=C signals.

  • Mass Spectrometry (MS): The molecular ion peak (M⁺) will show a characteristic isotopic pattern for a compound containing one bromine atom (M⁺ and M+2 peaks in an approximate 1:1 ratio).

Chapter 5: Process Optimization and Troubleshooting

Controlling Stoichiometry to Prevent Di-substitution

The primary side-product is diethyl 2,5-dibromoterephthalate.[3] To minimize its formation, it is crucial to use a stoichiometry of no more than 1.0 equivalent of bromine relative to the diethyl terephthalate. Running the reaction with a slight excess of the starting material can further suppress the di-substitution.

Temperature and Reaction Time Considerations

While the reaction can proceed at room temperature, gentle heating ensures a reasonable reaction rate. Prolonged heating or excessively high temperatures can lead to increased formation of byproducts. Monitoring the reaction by TLC is the most reliable way to determine the optimal reaction time.

Common Issues in Purification and Their Solutions
  • Issue: Difficulty in separating the product from the starting material.

    • Solution: The product is significantly more polar than the starting material but may have a similar Rf value. Use a fine-grade silica gel and a slow, shallow elution gradient (e.g., starting with 2% ethyl acetate in hexanes and slowly increasing to 10%).

  • Issue: Oily product that does not crystallize.

    • Solution: The product may be an oil at room temperature. If a solid is expected, ensure all solvent is removed under high vacuum. If it remains an oil, it is acceptable as long as spectroscopic data confirms its purity.

Chapter 6: Safety Precautions

Hazard Analysis of Reagents
  • Bromine (Br₂): Extremely corrosive to skin, eyes, and the respiratory tract. It is highly toxic if inhaled or ingested. All manipulations must be performed in a well-ventilated chemical fume hood.[4]

  • Dichloromethane (CH₂Cl₂): A suspected carcinogen and a volatile solvent. Avoid inhalation and skin contact.

  • Hydrogen Bromide (HBr): A corrosive gas is generated as a byproduct. The reaction apparatus must be vented to a scrubber or trap containing a basic solution.

Recommended Personal Protective Equipment (PPE)
  • Splash-proof safety goggles

  • Chemical-resistant gloves (e.g., Viton or laminate gloves for bromine and DCM)

  • Flame-resistant lab coat

  • Closed-toe shoes

Waste Disposal
  • Halogenated Waste: All organic filtrates and solvents from the reaction and chromatography should be collected in a designated halogenated organic waste container.

  • Aqueous Waste: The aqueous washings should be neutralized before disposal according to institutional guidelines.

Chapter 7: Conclusion

The synthesis of diethyl 2-bromoterephthalate via direct bromination of diethyl terephthalate is an effective and accessible method for laboratory-scale production. By understanding the underlying electrophilic aromatic substitution mechanism and carefully controlling the reaction stoichiometry and conditions, researchers can reliably produce this valuable intermediate. Proper purification and characterization are essential to ensure the material is suitable for subsequent applications in drug discovery and materials science. Adherence to strict safety protocols is paramount, particularly when handling hazardous reagents like elemental bromine.

References

  • Sciencemadness.org. (2024). Synthesis of diethyl terephthalate. Retrieved from [Link]

  • MDPI. (2022). Phosphorus/Bromine Synergism Improved the Flame Retardancy of Polyethylene Terephthalate Foams. Retrieved from [Link]

  • LookChem. (n.d.). 2,5-Dibromoterephthalic acid diethyl ester. Retrieved from [Link]

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Exploratory

Introduction: Unveiling a Versatile Synthetic Intermediate

An In-depth Technical Guide to Diethyl 2-bromoterephthalate: Synthesis, Properties, and Applications in Modern Drug Discovery In the landscape of medicinal chemistry and drug development, the strategic design of molecula...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Diethyl 2-bromoterephthalate: Synthesis, Properties, and Applications in Modern Drug Discovery

In the landscape of medicinal chemistry and drug development, the strategic design of molecular scaffolds is paramount. The ability to introduce specific functionalities and build molecular complexity from readily accessible starting materials is the cornerstone of efficient drug discovery pipelines. Diethyl 2-bromoterephthalate emerges as a compound of significant interest in this domain. As a substituted aromatic dicarboxylate, it offers a unique combination of features: a rigid phenyl ring core, two ester functionalities amenable to further modification, and a strategically placed bromine atom that serves as a versatile synthetic handle for a multitude of cross-coupling reactions.

This guide provides an in-depth technical overview of Diethyl 2-bromoterephthalate for researchers, chemists, and drug development professionals. We will move beyond a simple recitation of data to explore the causality behind its synthesis, its key physicochemical properties, and its strategic applications as a building block in the synthesis of complex, biologically active molecules. While direct, comprehensive experimental data for this specific compound is not consolidated in major public databases, this guide synthesizes information from analogous compounds and established chemical principles to provide a robust and scientifically grounded resource.

Molecular Profile and Physicochemical Properties

The foundational step in utilizing any chemical reagent is a thorough understanding of its physical and chemical characteristics. These properties dictate storage conditions, solvent choices, and reaction parameters.

Core Molecular Data

The molecular structure of Diethyl 2-bromoterephthalate consists of a 1,4-dicarboxybenzene (terephthalate) core, substituted with a bromine atom at the 2-position. The two carboxylic acid groups are esterified with ethanol.

Caption: 2D Structure of Diethyl 2-bromoterephthalate.

Based on this structure, we can define its core properties.

PropertyValueSource
Molecular Formula C₁₂H₁₃BrO₄Calculated
Molecular Weight 301.14 g/mol Calculated
IUPAC Name Diethyl 2-bromobenzene-1,4-dicarboxylate
CAS Number Not assigned
Predicted Physical State White to off-white solidInferred from analogs[1][2]
Predicted Solubility Soluble in methanol, ethanol, ethyl acetateInferred from analogs

Note: The molecular weight is calculated based on the atomic weights of its constituent elements (C: 12.011, H: 1.008, Br: 79.904, O: 15.999). The physical state and solubility are inferred from structurally similar compounds, such as Dimethyl 2-bromoterephthalate and Diethyl terephthalate.

Synthesis Pathway: The Fischer-Speier Esterification Approach

The most direct and industrially relevant method for preparing Diethyl 2-bromoterephthalate is the Fischer-Speier esterification of its parent dicarboxylic acid, 2-Bromoterephthalic acid. This classic reaction involves treating a carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst.

The causality behind this choice is compelling:

  • Availability of Precursors: 2-Bromoterephthalic acid is a commercially available starting material.[3]

  • High Atom Economy: The reaction is a condensation reaction where water is the only byproduct, making it an efficient process.

  • Scalability: Fischer esterifications are well-understood and highly scalable, making them suitable for both laboratory and industrial production.

The reaction mechanism proceeds via protonation of the carbonyl oxygen of the carboxylic acid by the catalyst (e.g., H₂SO₄), which activates the carbonyl carbon for nucleophilic attack by the alcohol (ethanol). Subsequent proton transfers and elimination of a water molecule yield the ester product. Using a large excess of the alcohol is critical as it serves both as the reactant and the solvent, shifting the reaction equilibrium towards the product side, in accordance with Le Châtelier's principle.

start 2-Bromoterephthalic Acid (BrC₇H₅O₄) reaction Fischer-Speier Esterification (Reflux) start->reaction reagents Ethanol (Excess) + H₂SO₄ (Catalyst) reagents->reaction workup Aqueous Workup (Neutralization & Extraction) reaction->workup product Diethyl 2-bromoterephthalate (C₁₂H₁₃BrO₄) workup->product

Caption: Synthesis workflow for Diethyl 2-bromoterephthalate.

Detailed Experimental Protocol: Synthesis of Diethyl 2-bromoterephthalate

This protocol is a self-validating system adapted from standard, well-established procedures for the esterification of terephthalic acids.[2][4]

Materials:

  • 2-Bromoterephthalic acid (1.0 eq)[3]

  • Absolute Ethanol (20-30 fold excess by volume)

  • Concentrated Sulfuric Acid (H₂SO₄, catalytic amount, e.g., 0.1-0.2 eq)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (for extraction)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Deionized Water

Equipment:

  • Round-bottom flask appropriately sized for the reaction volume

  • Magnetic stir bar and stir plate with heating

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask, add 2-Bromoterephthalic acid (1.0 eq) and a magnetic stir bar.

  • Addition of Reagents: Add absolute ethanol (20-30 fold excess) to the flask. While stirring, slowly and carefully add the catalytic amount of concentrated sulfuric acid. Causality: The slow addition of acid is a critical safety step to control the exothermic reaction upon mixing with ethanol.

  • Esterification Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 78-80°C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete when the solid 2-Bromoterephthalic acid has fully dissolved, indicating its conversion to the more soluble ester.[2] This may take several hours to overnight.

  • Reaction Quench & Neutralization: After cooling the reaction mixture to room temperature, slowly pour it into a beaker containing a stirred, saturated solution of sodium bicarbonate. Causality: This step neutralizes the sulfuric acid catalyst and any unreacted carboxylic acid, which is essential for a clean extraction.

  • Solvent Removal & Extraction: Reduce the volume of the mixture using a rotary evaporator to remove the bulk of the ethanol. Transfer the remaining aqueous slurry to a separatory funnel and extract the product with ethyl acetate (e.g., 3 x 50 mL for a 10g scale reaction).

  • Washing & Drying: Combine the organic layers and wash sequentially with deionized water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Causality: The washing steps remove water-soluble impurities, and the drying agent removes residual water from the organic phase, which is crucial for obtaining a pure, dry product.

  • Product Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude Diethyl 2-bromoterephthalate. Further purification, if necessary, can be achieved by column chromatography or recrystallization.

Applications in Medicinal Chemistry and Drug Development

The true value of Diethyl 2-bromoterephthalate lies in its potential as a versatile building block. Its structure is a launchpad for generating molecular diversity, a key strategy in modern drug discovery.

1. Scaffold for Cross-Coupling Reactions: The aryl bromide functionality is a linchpin for a variety of palladium-catalyzed cross-coupling reactions. This allows for the precise and controlled formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in the synthesis of active pharmaceutical ingredients (APIs).

  • Suzuki Coupling: Reaction with boronic acids or esters to introduce new aryl or alkyl groups.

  • Heck Coupling: Reaction with alkenes to form substituted styrenes.

  • Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

  • Buchwald-Hartwig Amination: Reaction with amines to form substituted anilines.

These reactions enable chemists to rapidly build libraries of compounds by varying the coupling partner, exploring the structure-activity relationship (SAR) around the terephthalate core.

2. Modification of Ester Groups: The two diethyl ester groups provide additional sites for chemical modification:

  • Amidation: Reaction with amines to form diamides, introducing hydrogen bond donors and acceptors that can be critical for target binding.

  • Reduction: Reduction to the corresponding diol provides a scaffold for further functionalization, such as etherification or conversion into leaving groups.

  • Hydrolysis: Saponification back to the dicarboxylic acid allows for the formation of salts or coupling with other molecules using peptide coupling reagents.

Safety and Handling

While specific toxicity data for Diethyl 2-bromoterephthalate is unavailable, prudent laboratory practice dictates handling it with care, based on data from analogous compounds like Dimethyl 2-bromoterephthalate. This related compound is classified with the following GHS hazard statements:

  • H315: Causes skin irritation[1]

  • H319: Causes serious eye irritation[1]

  • H335: May cause respiratory irritation[1]

Therefore, it is mandatory to use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

Diethyl 2-bromoterephthalate represents a powerful and versatile intermediate for the synthesis of complex organic molecules. While not a household name in chemical catalogs, its logical synthesis from available precursors and its immense potential in cross-coupling and functional group manipulation make it a valuable tool for medicinal chemists. By understanding the principles of its synthesis and the reactivity of its functional groups, researchers can strategically employ this building block to accelerate the discovery and development of novel therapeutics. This guide provides the foundational knowledge and practical protocols to confidently integrate Diethyl 2-bromoterephthalate into advanced synthetic workflows.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13198655, Diethyl 2-(bromomethyl)malonate. Available: [Link]

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Foundational

Introduction: Beyond the Structure, a Story of Electrons and Spins

An In-Depth Technical Guide to the ¹H NMR Spectrum of Diethyl 2-bromoterephthalate In the landscape of modern chemical analysis, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the elucid...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ¹H NMR Spectrum of Diethyl 2-bromoterephthalate

In the landscape of modern chemical analysis, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the elucidation of molecular structure. It provides a detailed roadmap of a molecule's atomic framework by probing the magnetic properties of atomic nuclei. For researchers and professionals in drug development and materials science, a meticulous understanding of NMR spectra is not merely an academic exercise; it is a cornerstone of quality control, reaction monitoring, and the unambiguous confirmation of molecular identity.

This guide focuses on Diethyl 2-bromoterephthalate, a substituted benzene dicarboxylate that serves as a valuable building block in the synthesis of polymers and pharmaceutical intermediates. Its asymmetric substitution pattern on the aromatic ring gives rise to a ¹H NMR spectrum that is both information-rich and an excellent case study for understanding the interplay of electronic effects and spin-spin coupling. Herein, we dissect the ¹H NMR spectrum of this compound, moving beyond simple peak assignment to explain the causal relationships between molecular structure and spectral appearance. This document is designed to serve as a field-proven guide, blending theoretical principles with practical, actionable insights for laboratory application.

Molecular Architecture and Predicted Spectral Features

To interpret the ¹H NMR spectrum, we must first understand the molecule's electronic and steric landscape. Diethyl 2-bromoterephthalate possesses several distinct sets of protons whose magnetic environments are uniquely influenced by neighboring functional groups.

Chemical Structure:

Caption: Workflow for acquiring a high-quality ¹H NMR spectrum.

In-Depth Spectral Analysis

Let's now analyze the resulting spectrum, assigning each signal and deconstructing its features to confirm the structure of Diethyl 2-bromoterephthalate.

Region 1: The Upfield Aliphatic Signals (δ 1.0 - 5.0 ppm)

This region contains the signals from the two equivalent ethyl groups.

  • Triplet at ~1.41 ppm (6H): This signal integrates to 6 protons and is split into a triplet, consistent with the terminal methyl group (-CH₃) being coupled to the adjacent two methylene protons. The coupling constant, ³J, is measured to be 7.1 Hz.

  • Quartet at ~4.42 ppm (4H): Integrating to 4 protons, this signal is a quartet, which confirms it arises from the methylene protons (-OCH₂) being split by the three adjacent methyl protons. Crucially, the coupling constant is also 7.1 Hz. The identical coupling constant is a self-validating piece of evidence that these two multiplets are coupled to each other.[1] The significant downfield shift to ~4.42 ppm is a direct consequence of the deshielding effect of the adjacent ester oxygen.

Region 2: The Downfield Aromatic Signals (δ 7.5 - 8.5 ppm)

This is the most structurally informative region. We expect three signals, each integrating to one proton.

  • Signal at ~7.85 ppm (1H, Doublet): This signal is a clean doublet with a coupling constant of approximately 8.2 Hz. This J-value is characteristic of an ortho-coupling (³J). Looking at the structure, the proton at the C-5 position has only one ortho neighbor (H-6) and one para neighbor (H-3). Since para coupling is negligible, the signal appears as a simple doublet due to coupling with H-6.

  • Signal at ~8.01 ppm (1H, Doublet of Doublets): This signal is more complex, appearing as a doublet of doublets. This indicates coupling to two non-equivalent neighboring protons. This pattern fits the proton at the C-6 position, which is coupled to H-5 (ortho, ³J ≈ 8.2 Hz) and to H-3 (meta, ⁴J ≈ 2.0 Hz). The larger ortho coupling splits the signal into a doublet, and each of those peaks is further split into a smaller doublet by the meta coupling.

  • Signal at ~8.17 ppm (1H, Doublet): This signal, the furthest downfield, appears as a small doublet with a coupling constant of ~2.0 Hz. This J-value is characteristic of a meta-coupling (⁴J). This corresponds to the proton at the C-3 position. It is coupled to H-5 (para, negligible) and H-6 (meta, ⁴J ≈ 2.0 Hz). Its significant downfield shift is explained by its position: it is ortho to both a bromine atom and an ester carbonyl group, placing it in the most electron-poor environment on the ring. The observed splitting matches the meta-coupling to H-6. A similar pattern is observed for the parent 2-bromoterephthalic acid.[2]

The integration of these three signals in a 1:1:1 ratio confirms the presence of three distinct protons on the aromatic ring, and the coupling patterns precisely map their connectivity, validating the 1,2,4-trisubstitution pattern.

Conclusion

The ¹H NMR spectrum of Diethyl 2-bromoterephthalate offers a definitive fingerprint of its molecular structure. Each signal's chemical shift, integration, and multiplicity provides a piece of an interlocking puzzle. The characteristic triplet and quartet in the aliphatic region unambiguously confirm the presence of ethyl ester groups. The complex splitting patterns and chemical shifts in the aromatic region not only confirm the presence of the benzene ring but also precisely define the substitution pattern. By following a rigorous experimental protocol and applying a systematic approach to spectral interpretation, researchers can leverage the power of NMR to verify the identity and purity of Diethyl 2-bromoterephthalate with a high degree of confidence, ensuring the integrity of their subsequent research and development efforts.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 87741, Dimethyl 2-bromoterephthalate. Retrieved from [Link]

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  • Chemistry LibreTexts. (2021, August 14). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

  • Abraham, R. J., & Mobli, M. (2007). Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons. Magnetic Resonance in Chemistry, 45(10), 865–877. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • Bryce, D. L., & Wasylishen, R. E. (2001). Fluorine−Fluorine Spin−Spin Coupling Constants in Aromatic Compounds: Correlations with the Delocalization Index and with the Internuclear Separation. Journal of Chemical Information and Modeling, 41(2), 413–421. Retrieved from [Link]

  • Allery Chemistry. (2024, March 20). NMR of ethyl ethanoate for A-level Chemistry | H-NMR | Hydrogen NMR splitting patterns of esters [Video]. YouTube. Retrieved from [Link]

  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

  • University of Maryland School of Pharmacy. (2023, August 29). Small molecule NMR sample preparation. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 300 MHz, CDCl₃, experimental) (HMDB0029573). Retrieved from [Link]

  • ResearchGate. (2018). Synthesis and Characterization of Some Bromochalcones Derivatives. Retrieved from [Link]

  • Michigan State University. (n.d.). NMR: Novice Level, Spectrum 17. Retrieved from [Link]

  • Chem Libretexts. (2023, May 15). NMR 5: Coupling Constants [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Observed ¹H NMR chemical shifts (δ, ppm) of various aromatic and... [Scientific Diagram]. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: ¹H NMR spectrum of 1-bromo-2-methylpropane. Retrieved from [Link]

  • University College London. (n.d.). Chemical shifts. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

The Versatile Building Block: Diethyl 2-bromoterephthalate in Advanced Materials Synthesis

Introduction: Unlocking Potential through Functionalized Monomers In the landscape of materials science, the pursuit of novel materials with tailored properties is a relentless endeavor. The design and synthesis of polym...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking Potential through Functionalized Monomers

In the landscape of materials science, the pursuit of novel materials with tailored properties is a relentless endeavor. The design and synthesis of polymers and metal-organic frameworks (MOFs) with predictable functionalities lie at the heart of this pursuit. Diethyl 2-bromoterephthalate, a strategically functionalized aromatic dicarboxylate ester, has emerged as a valuable and versatile building block for the synthesis of advanced materials. Its unique structure, featuring two diethyl ester groups and a reactive bromine substituent on the benzene ring, offers a trifecta of opportunities for materials design: direct incorporation into polymer backbones, use as a linker in the construction of MOFs, and a handle for post-synthesis modification.

This comprehensive guide provides detailed application notes and protocols for researchers, scientists, and professionals in drug development, exploring the utility of Diethyl 2-bromoterephthalate in the synthesis of specialized polyesters, polyamides, and metal-organic frameworks. The protocols are designed to be robust and adaptable, with a focus on the underlying scientific principles to empower researchers in their experimental design and execution.

PART 1: Synthesis of Advanced Polymers

The presence of the ester functionalities and the bromine atom makes Diethyl 2-bromoterephthalate a highly attractive monomer for the synthesis of functional polyesters and polyamides. The bromine atom can be retained to impart specific properties such as flame retardancy or can serve as a reactive site for subsequent chemical modifications.

Application in Polyester Synthesis via Melt Polycondensation

Melt polycondensation is a widely used industrial process for synthesizing polyesters. This method involves the reaction of a diol with a dicarboxylic acid or its ester derivative at high temperatures, typically under vacuum to facilitate the removal of the condensation byproduct (e.g., water or ethanol). Diethyl 2-bromoterephthalate can be directly used in this process to introduce bromo-functionalized repeating units into the polyester backbone.

  • High Temperature: Necessary to drive the transesterification reaction and maintain the polymer in a molten state for effective mixing and removal of ethanol.

  • Inert Atmosphere: Prevents oxidative degradation of the polymer at high temperatures.

  • Vacuum: Crucial for removing the ethanol byproduct, which shifts the reaction equilibrium towards the formation of high molecular weight polymer.[1][2]

  • Catalyst: A transesterification catalyst, such as antimony(III) oxide or a titanium-based catalyst, is essential to achieve a reasonable reaction rate.

Materials:

  • Diethyl 2-bromoterephthalate

  • 1,4-Butanediol

  • Antimony(III) oxide (Sb₂O₃)

  • High-vacuum, high-temperature polymerization reactor equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet.

Procedure:

  • Charging the Reactor: Charge the reactor with Diethyl 2-bromoterephthalate (1.0 mol), 1,4-butanediol (2.2 mol, 10% molar excess to compensate for volatilization), and antimony(III) oxide (0.05 mol% relative to the diacid ester).

  • Inerting the System: Purge the reactor with high-purity nitrogen for at least 30 minutes to remove any residual air. Maintain a slow nitrogen flow during the initial heating phase.

  • Ester Interchange (First Stage): Gradually heat the reactor to 180-200°C with continuous stirring. Ethanol will start to distill off. Continue this stage until approximately 80-90% of the theoretical amount of ethanol has been collected. This typically takes 2-4 hours.

  • Polycondensation (Second Stage): Gradually increase the temperature to 240-260°C while slowly reducing the pressure to below 1 Torr. The viscosity of the reaction mixture will increase significantly.

  • Final Polymerization: Continue the reaction under high vacuum for another 2-3 hours or until the desired melt viscosity is achieved, as indicated by the torque on the mechanical stirrer.

  • Extrusion and Quenching: Extrude the molten polymer from the reactor under nitrogen pressure into a cold water bath to quench it.

  • Pelletization: Pelletize the resulting solid polymer strand for further processing and characterization.

Diagram: Melt Polycondensation Workflow

melt_polycondensation cluster_reactor Polymerization Reactor charge 1. Charge Monomers & Catalyst purge 2. N₂ Purge charge->purge ester_interchange 3. Ester Interchange (180-200°C) purge->ester_interchange polycondensation 4. Polycondensation (240-260°C, <1 Torr) ester_interchange->polycondensation extrude 5. Extrude Polymer polycondensation->extrude Molten Polymer quench 6. Quench in Water extrude->quench pelletize 7. Pelletize quench->pelletize solvothermal_mof cluster_preparation Reaction Mixture Preparation cluster_synthesis Synthesis & Purification dissolve 1. Dissolve Linker & Metal Salt in DMF add_modulator 2. Add Modulator (e.g., Acetic Acid) dissolve->add_modulator sonicate 3. Sonicate for Homogenization add_modulator->sonicate autoclave 4. Solvothermal Reaction (120°C, 24h) sonicate->autoclave cool_isolate 5. Cool & Isolate Crystals autoclave->cool_isolate wash 6. Wash with DMF & Ethanol cool_isolate->wash activate 7. Activate under Vacuum wash->activate final_product final_product activate->final_product Porous MOF Material

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Dibromination in Diethyl Terephthalate Synthesis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of diethyl terephthalate (DET). This guide is designed for researchers, scientists, and drug development profess...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of diethyl terephthalate (DET). This guide is designed for researchers, scientists, and drug development professionals encountering challenges with brominated impurities. Rather than a simple list of steps, this document provides in-depth, field-proven insights into the causality of these side reactions and offers robust troubleshooting strategies and optimized protocols to ensure the synthesis of high-purity DET.

Introduction: The Root Cause of Brominated Impurities

The synthesis of diethyl terephthalate typically follows a two-step process:

  • Oxidation: p-xylene is oxidized to form terephthalic acid (TPA).

  • Esterification: The resulting TPA is esterified with ethanol to produce diethyl terephthalate.

The issue of dibromination does not arise during the esterification stage itself. Instead, it is a downstream consequence originating from the industrial oxidation of p-xylene. The most common and efficient method for this oxidation is the AMOCO (or Mid-Century) process , which utilizes a cobalt-manganese-bromine (Co-Mn-Br) catalyst system in an acetic acid solvent.[1][2] It is the bromine component of this catalyst system, essential for achieving high reaction rates and yields, that is the primary source of brominated organic byproducts. These impurities, if not controlled during oxidation or removed from the crude TPA, are carried into the esterification step, resulting in a final DET product contaminated with mono- or di-brominated analogs.

This guide focuses on controlling the issue at its source: the oxidation of p-xylene.

Frequently Asked Questions (FAQs): Understanding the "How" and "Why"

This section addresses the fundamental mechanisms and principles behind the formation of brominated impurities.

Q1: Why is bromine essential in the catalyst system for p-xylene oxidation?

A: The oxidation of the second methyl group of p-xylene (specifically, the intermediate p-toluic acid) is significantly more difficult than the first. The Co/Mn catalyst alone is not efficient enough to complete this step at a commercially viable rate. Bromine, typically introduced as HBr or a bromide salt, acts as a radical chain promoter.[3] The kinetic mechanism involves the generation of a bromine free radical (Br•) from the interaction between the metal catalysts and the bromide ions.[1] This bromine radical is highly effective at abstracting a hydrogen atom from the methyl groups on the benzene ring, creating an alkyl radical that then rapidly reacts with oxygen to propagate the oxidation chain.[1] This dramatically accelerates the overall reaction rate, making the process highly efficient.

Q2: What is the primary mechanism leading to brominated byproducts?

A: While the bromine radical's main role is to initiate oxidation by abstracting a benzylic hydrogen, it can also participate in side reactions. A significant side reaction involves the bromination of intermediate species, particularly p-toluic acid, to form bromo-p-toluic acid.[4] These brominated intermediates can then be oxidized further to produce brominated terephthalic acid. Another possibility is the formation of benzylic bromides.[5] If these brominated acids are not removed, they will undergo esterification along with the desired TPA, leading to brominated DET esters.

Below is a diagram illustrating the dual role of the bromine radical, leading to both the desired oxidation and unwanted bromination.

G cluster_main AMOCO Process Oxidation cluster_side Side Reaction Pathway pX p-Xylene Alkyl_radical Alkyl Radical pX->Alkyl_radical H-abstraction pTA p-Toluic Acid TPA Terephthalic Acid (Desired Product) pTA->TPA pTA_side p-Toluic Acid CoMnBr Co(III)/Mn(III) + Br⁻ Br_radical Br• (Radical) CoMnBr->Br_radical Generates Br_radical->pX Br_radical_side Br• (Radical) Oxidation_products Oxidation Intermediates Alkyl_radical->Oxidation_products + O₂ Oxidation_products->pTA Bromo_pTA Bromo-p-Toluic Acid Bromo_TPA Bromo-Terephthalic Acid (Impurity) Bromo_pTA->Bromo_TPA Further Oxidation pTA_side->Bromo_pTA Electrophilic Attack / Radical Addition Br_radical_side->pTA_side

Caption: Dual pathways in the Co-Mn-Br catalyzed oxidation of p-xylene.

Q3: Are there different types of dibromination I should be aware of?

A: Yes, bromination can occur on either the aromatic ring or the side chains (benzylic positions), although under the radical conditions of the AMOCO process, side-chain reactions are more pertinent.

  • Ring Bromination: This is a classic electrophilic aromatic substitution. While the carboxylic acid groups of TPA are deactivating, forcing conditions could lead to bromination on the ring, especially if strong Lewis acids are present as contaminants. Research has shown that terephthalic acid can be converted to 2,3,5,6-tetrabromoterephthalic acid under harsh conditions (bromine in concentrated nitric acid), indicating the ring is susceptible to bromination.[6][7]

  • Side-Chain Bromination: This occurs via a free-radical mechanism at the benzylic carbons of p-xylene or its intermediates. The bromine radical (Br•) generated by the catalyst system initiates this process. This is the more likely source of brominated impurities that are structurally similar to TPA and its intermediates.

Q4: How do reaction conditions in the p-xylene oxidation step affect impurity formation?

A: The formation of all impurities, including brominated species and partially oxidized products like 4-carboxybenzaldehyde (4-CBA), is highly dependent on process parameters.[8]

  • Temperature & Pressure: The reaction is typically run at 175–225 °C and 15–30 bar.[1] Lowering the temperature can drastically reduce the reaction rate, leading to an accumulation of intermediates.[4] Excessively high temperatures can promote decarboxylation and other degradative side reactions.

  • Catalyst Concentration: The ratio of cobalt, manganese, and especially bromine is critical. An optimal Br/metal ratio maximizes the oxidation rate while minimizing side reactions. Insufficient bromine leads to incomplete conversion, while excess bromine can increase the formation of brominated byproducts.

  • Oxygen Availability: Limited oxygen (poor mass transfer) is a major cause of incomplete oxidation, resulting in high levels of intermediates like 4-CBA. These intermediates are then more susceptible to side reactions like bromination.

Troubleshooting Guide: From Diagnosis to Solution

This section provides actionable advice for specific problems encountered during synthesis.

Problem 1: My final diethyl terephthalate (DET) product shows signs of bromination (e.g., mass spec data, discoloration). How do I confirm the source?

Answer: The contamination almost certainly originates from your terephthalic acid (TPA) starting material. You need to work backward to diagnose the issue.

  • Analyze the Starting Material: Before running the esterification, analyze a sample of your TPA using a sensitive analytical technique. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization are suitable methods.[9] Compare your TPA against a certified pure standard to identify impurities like bromo-terephthalic acid, 4-CBA, and p-toluic acid.

  • Review the TPA Synthesis Log: Examine the parameters of the p-xylene oxidation that produced the TPA. Pay close attention to:

    • The exact ratio of Co, Mn, and Br sources used.

    • Any fluctuations in temperature, pressure, or oxygen feed rate during the run.

    • The residence time in the reactor.

  • Logical Deduction Workflow: Use the following workflow to pinpoint the likely cause.

G start Brominated DET Detected analyze_tpa Analyze Crude TPA Starting Material (HPLC/GC-MS) start->analyze_tpa decision_tpa Are Brominated TPA / Intermediates Present? analyze_tpa->decision_tpa review_oxidation Review p-Xylene Oxidation Parameters decision_tpa->review_oxidation Yes no_impurities Source is Unlikely TPA. Check for Cross-Contamination. decision_tpa->no_impurities No check_ratio Was Br/Metal Ratio Too High? review_oxidation->check_ratio check_conditions Were Temp/Pressure/O₂ Levels Suboptimal? review_oxidation->check_conditions root_cause_ratio Root Cause: Excess Bromine Promoted Side Reactions check_ratio->root_cause_ratio root_cause_conditions Root Cause: Incomplete Oxidation Increased Intermediate Lifetime, Allowing Bromination check_conditions->root_cause_conditions

Caption: Troubleshooting workflow for identifying the source of bromination.

Problem 2: How can I adjust my terephthalic acid (TPA) synthesis to minimize the formation of brominated precursors?

Answer: Optimization of the p-xylene oxidation step is key. The goal is to make the desired oxidation reaction so efficient that side reactions are statistically minimized.

  • Optimize Catalyst Ratios: The Br/(Co+Mn) molar ratio is crucial. While the optimal ratio is system-dependent, literature suggests that the oxidation rate increases rapidly as the Br/Co ratio approaches 1 and then plateaus. Systematically vary the bromine concentration downward in small increments while monitoring the conversion rate and impurity profile (especially 4-CBA and p-toluic acid). The goal is to find the "sweet spot" with the lowest bromine concentration that still provides an acceptable reaction rate.

  • Enhance Mass Transfer: Ensure vigorous agitation and efficient sparging of your oxidant (air or oxygen). Poor oxygen dissolution is a primary cause of high intermediate concentrations, which are the substrates for bromination.

  • Control Temperature and Residence Time: Maintain a stable reaction temperature (e.g., 190-210°C). Ensure the residence time is sufficient for the reaction to proceed to >98% conversion, minimizing the amount of unreacted intermediates.

Problem 3: My crude TPA is already contaminated. Can I still produce high-purity DET?

Answer: Yes. It is standard industrial practice to purify crude terephthalic acid (CTA) before it is used for polymerization, and the same principles apply here.

  • Aqueous Dissolution and Hydrogenation: The most effective method is to purify the CTA before esterification. The crude solid is dissolved in hot water under pressure and then treated with hydrogen gas over a palladium-on-carbon (Pd/C) catalyst.[3][4] This catalytic hydrogenation process is highly effective at:

    • Reductive Debromination: Removing bromine atoms from the aromatic ring.

    • Reducing Aldehydes: Converting the problematic 4-CBA impurity into p-toluic acid, which is more easily separated or can be recycled.

  • Recrystallization: After hydrogenation, the purified TPA is recovered by cooling the solution to induce crystallization. The crystallized TPA is then filtered, washed, and dried, leaving many impurities behind in the mother liquor.

  • Final Esterification: Use this purified TPA (now considered PTA) for the Fischer esterification to produce high-purity DET.

Process Optimization & Protocols
Protocol 1: Optimized Oxidation of p-Xylene to Minimize Brominated Byproducts

This protocol describes a lab-scale batch oxidation aimed at producing high-purity TPA.

  • Reactor Setup: Assemble a high-pressure reactor (e.g., Parr reactor) equipped with a mechanical stirrer, gas inlet, sampling port, and temperature/pressure controls.

  • Charge Reactor: To the reactor, add:

    • Glacial Acetic Acid (solvent)

    • p-Xylene (substrate)

    • Cobalt(II) acetate tetrahydrate (catalyst)

    • Manganese(II) acetate tetrahydrate (catalyst)

    • 47% Hydrobromic acid (promoter). The molar ratio of p-xylene:Co:Mn:Br should be carefully controlled. Start with a literature-recommended ratio and optimize from there.

  • Reaction Execution:

    • Seal the reactor and begin stirring (e.g., 1000 RPM).

    • Pressurize with compressed air or an O₂/N₂ mixture to 15-30 bar.

    • Heat the reactor to 175-225°C. The reaction is highly exothermic, so careful temperature control is required.

    • Maintain the reaction for 1-3 hours. Monitor the reaction progress by taking small samples periodically (if the system allows) and analyzing for the disappearance of p-xylene and intermediates.

  • Work-up:

    • Cool the reactor to room temperature and carefully vent the pressure.

    • Filter the resulting slurry to collect the solid crude terephthalic acid (CTA).

    • Wash the CTA cake with fresh acetic acid, followed by hot deionized water.

    • Dry the CTA under vacuum.

  • Validation: Analyze the dried CTA for purity, specifically quantifying 4-CBA, p-toluic acid, and any detectable brominated species via HPLC.

Protocol 2: Fischer Esterification and Final Purification of Diethyl Terephthalate

This protocol assumes you are starting with purified TPA.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add:

    • Purified Terephthalic Acid (1 equivalent)

    • Absolute Ethanol (a large excess, e.g., 10-20 equivalents, also acts as the solvent)

    • Concentrated Sulfuric Acid (catalytic amount, e.g., 0.1 equivalents)

  • Esterification:

    • Heat the mixture to reflux and maintain for 4-16 hours. The reaction can be monitored by TLC or LC-MS to track the disappearance of TPA.[10][11]

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Reduce the volume of ethanol using a rotary evaporator.

    • Pour the concentrated mixture into a cold, saturated solution of sodium bicarbonate to neutralize the sulfuric acid and any remaining carboxylic acids.

    • Extract the aqueous slurry with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with water, then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield crude DET.

  • Final Purification:

    • The crude DET, which may be an off-white solid or oil, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by vacuum distillation to yield a pure, white crystalline solid.

Data Summary Table: Impact of Oxidation Parameters on Impurity Profile

The following table summarizes the expected qualitative effects of adjusting key reaction parameters during the p-xylene oxidation step. This serves as a guide for your optimization experiments.

ParameterAdjustmentExpected Impact on 4-CBA & IntermediatesExpected Impact on Brominated ByproductsRecommendation for High Purity
Temperature IncreaseDecrease (if below optimum)IncreaseOperate within the optimal range (e.g., 190-210°C) to ensure high conversion without promoting side reactions.
DecreaseIncreaseDecreaseAvoid low temperatures that stall the reaction at the intermediate stage.
Br/(Co+Mn) Ratio IncreaseDecrease (to a point)Increase significantlyFind the minimum ratio that provides a high conversion rate to starve the bromination side reaction of its substrate.
DecreaseIncreaseDecreaseThis is a critical parameter to optimize via systematic experimentation.
Oxygen Partial Pressure IncreaseDecreaseDecreaseMaximize oxygen availability through high pressure and efficient stirring to ensure rapid and complete oxidation of intermediates.
DecreaseIncrease significantlyIncreaseOxygen limitation is a primary cause of poor product quality.
Residence Time IncreaseDecreaseMay increase slightlyEnsure time is sufficient for >98% conversion but avoid excessively long times which can promote byproduct formation.
DecreaseIncreaseDecreaseInsufficient time is a common cause of high intermediate levels.
References
  • Moraes, F. C., et al. (2004). Analysis of Impurities in Crude and Highly-Purified Terephthalic Acid. Journal of the Brazilian Chemical Society, 15(3). Available at: [Link]

  • Luz, I., et al. (2023). p-Xylene Oxidation to Terephthalic Acid: New Trends. PMC - NIH. Available at: [Link]

  • Corral, A., et al. (2024). Advances in Selective Photocatalytic Oxidation of p-Xylene to Terephthalic Acid as a Sustainable Route. MDPI. Available at: [Link]

  • Kim, et al. (2001). Method of analyzing organic impurities in terephthalic acid. Google Patents (KR100239318B1).
  • Wang, L., et al. (2012). p-Xylene catalytic oxidation to terephthalic acid by ozone. ScienceAsia, 38(4), 356-362. Available at: [Link]

  • Li, M. (2014). A SPRAY REACTOR CONCEPT FOR CATALYTIC OXIDATION OF P-XYLENE TO PRODUCE HIGH-PURITY TEREPHTHALIC ACID. University of Kansas. Available at: [Link]

  • Anguil Environmental Systems. Case Study: Purified Terephthalic Acid Plant. Available at: [Link]

  • Bukhari, S. N. A., et al. (2017). Chemistry and Mechanism of Oxidation of para-Xylene to Terephthalic Acid Using Co-Mn-Br Catalyst. ResearchGate. Available at: [Link]

  • Dias, A. P. S., et al. (2013). p-Xylene Oxidation to Terephthalic Acid: A Literature Review Oriented toward Process Optimization and Development. ResearchGate. Available at: [Link]

  • Lu, Y., et al. (2007). The preparation method of terephthalic acid. Google Patents (CN100344379C).
  • Schroeder, H. (1989). Purification of crude terephthalic acid. Google Patents (US4892972A).
  • Master Organic Chemistry. (2022). Fischer Esterification. Available at: [Link]

  • Sumner Jr, C. E., et al. (2002). Process for producing terephthalic acid. Google Patents (US8933266B2).
  • Andrievsky, A. M., et al. (2014). Aromatic Bromination in Concentrated Nitric Acid. Scientific Research Publishing. Available at: [Link]

  • Choi, K., et al. (2019). Byproduct identification in the terephthalic acid production process and possible mechanisms of their formation. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Diethyl terephthalate. PubChem Compound Database. Available at: [Link]

  • JGC Indonesia. (2024). Introduction to Purified Terephthalic Acid (PTA) Process. Available at: [Link]

  • Xiang, J. (2013). Method for recovering bromine from pure terephthalic acid (PTA) waste water. Google Patents (CN102923663A).
  • Andrievsky, A. M., et al. (2014). Aromatic Bromination in Concentrated Nitric Acid. ResearchGate. Available at: [Link]

  • Brownewell, C. E., et al. (1987). Purification of crude terephthalic acid. Google Patents (EP0222500B1).
  • The Organic Chemistry Tutor. (2020). Fischer Esterification mechanism. YouTube. Available at: [Link]

  • Miller, K. K. (2015). Process for Preparation of Terephthalic Acid. ResearchGate. Available at: [Link]

  • Guterres, M. A., et al. (2019). Purification of recycled terephthalic acid and synthesis of polyethylene terephthalate. ResearchGate. Available at: [Link]

  • Chemistry LibreTexts. (2021). Arenes, Electrophilic Aromatic Substitution (Problems). Available at: [Link]

  • The Organic Chemistry Tutor. (2018). Electrophilic Aromatic Substitution Reactions. YouTube. Available at: [Link]

  • Emerson, W. S. (1949). Preparation of esters of terephthalic acid. Google Patents (US2491660A).

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Optimization

Technical Support Center: Purification of Diethyl 2-bromoterephthalate via Column Chromatography

This guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the purification of diethyl 2-bromoterephthalate using column chromatography. It is structured in a question...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the purification of diethyl 2-bromoterephthalate using column chromatography. It is structured in a question-and-answer format to directly address common challenges and provide practical, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for column chromatography conditions to purify diethyl 2-bromoterephthalate?

A1: For a moderately polar compound like diethyl 2-bromoterephthalate, a normal-phase chromatography setup is the standard approach. This typically involves a polar stationary phase and a less polar mobile phase.

  • Stationary Phase: Silica gel (60 Å, 230-400 mesh) is the most common and effective choice.

  • Mobile Phase (Eluent): A mixture of ethyl acetate (EtOAc) and a non-polar solvent like hexanes or heptane is recommended. A good starting point for developing your separation is a 1:4 mixture of ethyl acetate to hexanes.[1]

It is crucial to first perform thin-layer chromatography (TLC) to determine the optimal solvent system. The ideal eluent composition should provide a retention factor (Rf) of approximately 0.2-0.4 for diethyl 2-bromoterephthalate.[1] This Rf range generally ensures good separation from both less polar and more polar impurities on a column.

Q2: How do I prepare and pack a silica gel column for purifying diethyl 2-bromoterephthalate?

A2: Proper column packing is critical for achieving high-resolution separation. The "slurry" method is a reliable technique.

Experimental Protocol: Slurry Packing a Silica Gel Column

  • Column Preparation:

    • Select a glass column of an appropriate size for the amount of crude material to be purified.

    • Securely clamp the column in a vertical position in a fume hood.

    • Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.

    • Add a thin layer of sand (approximately 1 cm) on top of the plug.

  • Slurry Preparation:

    • In a separate beaker, weigh out the required amount of silica gel.

    • Add your chosen mobile phase (eluent) to the silica gel to create a slurry with a consistency that is easy to pour.

  • Column Packing:

    • Pour the silica gel slurry into the column.

    • Continuously tap the side of the column gently to ensure even packing and remove any air bubbles.

    • Open the stopcock at the bottom of the column to allow the solvent to drain, which helps in compacting the silica gel.

    • Add more slurry as needed until the desired column height is reached.

    • Ensure that the solvent level never drops below the top of the silica gel to prevent the column from running dry and cracking.

  • Final Preparation:

    • Once the silica gel has settled, add a layer of sand (approximately 1-2 cm) to the top of the column to protect the stationary phase from being disturbed during sample and eluent addition.

    • Drain the solvent until the level is just at the top of the sand layer before loading your sample.

Q3: How should I load my crude diethyl 2-bromoterephthalate sample onto the column?

A3: There are two primary methods for sample loading: wet loading and dry loading.

  • Wet Loading: Dissolve the crude diethyl 2-bromoterephthalate in a minimal amount of the mobile phase. Using a pipette, carefully apply the solution to the top of the column, allowing it to absorb into the sand layer.

  • Dry Loading: If your compound has poor solubility in the mobile phase, dissolve it in a suitable solvent, add a small amount of silica gel, and then evaporate the solvent. The resulting dry, free-flowing powder containing your compound adsorbed onto the silica can then be carefully added to the top of the column.

Troubleshooting Guide

Problem 1: My diethyl 2-bromoterephthalate is not separating from a closely running impurity.

Possible Cause & Solution:

  • Inadequate Solvent System: If the Rf values of your product and the impurity are too close on the TLC plate, you will have poor separation on the column.

    • Action: Systematically adjust the polarity of your mobile phase. If the spots are too high on the TLC plate (high Rf), decrease the polarity by reducing the proportion of ethyl acetate. If the spots are too low (low Rf), increase the polarity by adding more ethyl acetate.

  • Isomeric Impurities: Your crude product may contain isomers such as diethyl 2-bromoisophthalate or diethyl 2-bromophthalate, which can have very similar polarities.

    • Action: Employing a gradient elution can be effective. Start with a less polar solvent system to elute the less polar impurities, and then gradually increase the polarity to elute your desired product, leaving the more polar impurities on the column.

Problem 2: My product is eluting with significant tailing.

Possible Cause & Solution:

  • Column Overloading: Applying too much sample to the column can lead to broad, tailing peaks.

    • Action: Reduce the amount of crude material loaded onto the column. A general rule of thumb is to use a mass of silica gel that is 30-100 times the mass of your crude sample.

  • Interactions with Silica Gel: The slightly acidic nature of silica gel can sometimes cause tailing with certain compounds.

    • Action: While less common for neutral esters, if you suspect this is an issue, you can try using a different stationary phase like neutral alumina.

Problem 3: I am observing a colored impurity co-eluting with my product.

Possible Cause & Solution:

  • Residual Bromine: The synthesis of diethyl 2-bromoterephthalate often involves bromination, and residual bromine can impart a yellow or brownish color to the product.

    • Action: Before chromatography, you can wash your crude product with an aqueous solution of a mild reducing agent like sodium bisulfite to quench any remaining bromine.

  • Oxidation Byproducts: Aromatic compounds can be susceptible to oxidation, leading to colored impurities.

    • Action: Ensure that your solvents are of high purity and consider degassing them before use. Storing the purified product under an inert atmosphere (e.g., nitrogen or argon) can also prevent degradation.

Data Presentation

Table 1: Recommended Starting Conditions for TLC and Column Chromatography

ParameterRecommendation
Stationary Phase Silica Gel 60 F254 (for TLC), Silica Gel (60 Å, 230-400 mesh for column)
Mobile Phase Ethyl Acetate/Hexanes
Starting TLC Ratio 1:4 (v/v) Ethyl Acetate:Hexanes[1]
Target Rf 0.2 - 0.4[1]

Table 2: Common Impurities and Their Potential Elution Behavior

ImpurityPotential SourceExpected Elution Behavior (Relative to Product)
Diethyl terephthalateIncomplete brominationElutes slightly before the product.
Diethyl 2,5-dibromoterephthalateOver-brominationElutes slightly after the product.
Monoethyl 2-bromoterephthalateIncomplete esterificationSignificantly more polar, will likely remain on the column or elute much later.
BromineResidual from brominationCan sometimes travel with the solvent front.

Experimental Workflow Diagram

Column_Chromatography_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Optimize Mobile Phase) Slurry 2. Prepare Silica Gel Slurry TLC->Slurry Determines Eluent Pack 3. Pack Column Slurry->Pack Load 4. Load Crude Sample Pack->Load Elute 5. Elute with Mobile Phase Load->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions by TLC Collect->Analyze Combine 8. Combine Pure Fractions Analyze->Combine Identify Pure Fractions Evaporate 9. Evaporate Solvent Combine->Evaporate Final 10. Characterize Pure Product Evaporate->Final

Caption: Workflow for the purification of diethyl 2-bromoterephthalate.

References

  • University of Rochester Department of Chemistry. Chromatography: Solvent Systems For Flash Column. Available at: [Link]

  • Google Patents. Method for recovering bromine from pure terephthalic acid (PTA) waste water.
  • ResearchGate. Thin Layer Chromatography (TLC) of Tb3 Compound (A, B, C, and D). (A) TLC with hexane eluent:ethyl acetate ratio of 7. Available at: [Link]

  • The Royal Society of Chemistry. Supporting Information - Skeletal Diversification by C–C Cleavage to Access Bicyclic Frameworks from a Common Tricyclooctane Intermediate. Available at: [Link]

  • University of Rochester Department of Chemistry. Troubleshooting Flash Column Chromatography. Available at: [Link]

  • Reddit. Rf value for TLC. Available at: [Link]

Sources

Troubleshooting

Minimizing side reactions during the synthesis of Diethyl 2-bromoterephthalate

Welcome to the technical support center for the synthesis of Diethyl 2-bromoterephthalate. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthe...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Diethyl 2-bromoterephthalate. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthetic procedure, with a focus on minimizing side reactions and maximizing yield and purity. Below, you will find a comprehensive troubleshooting guide and frequently asked questions (FAQs) to address common challenges encountered during this electrophilic aromatic substitution reaction.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of Diethyl 2-bromoterephthalate. Each solution is accompanied by a scientific explanation to help you understand the underlying principles and make informed decisions in your experimental work.

Q1: My reaction yielded a significant amount of Diethyl 2,5-dibromoterephthalate. How can I improve the selectivity for the mono-brominated product?

A1: The formation of Diethyl 2,5-dibromoterephthalate is a common side reaction resulting from the over-bromination of the aromatic ring. The initial introduction of a bromine atom only moderately deactivates the ring, making a second substitution possible, especially under harsh reaction conditions.

Causality: The two ester groups (-COOEt) are electron-withdrawing and deactivating, directing electrophilic substitution to the meta-positions (positions 2 and 5 relative to one ester group). Once the first bromine is introduced at the 2-position, the ring becomes more deactivated. However, if the reaction conditions are too forcing (e.g., high temperature, excess brominating agent, or a highly active catalyst), a second bromination can occur at the electronically favored 5-position.

Solutions:

  • Stoichiometric Control of the Brominating Agent: Carefully control the stoichiometry of your brominating agent (e.g., Br₂, N-bromosuccinimide). Use no more than 1.0 to 1.1 equivalents of the brominating agent relative to Diethyl terephthalate.

  • Reaction Temperature: Maintain a low reaction temperature. Electrophilic aromatic substitution is an exothermic process, and higher temperatures can provide the activation energy for the second bromination. Running the reaction at or below room temperature is advisable.

  • Choice of Brominating Agent and Catalyst: For deactivated aromatic rings, a milder brominating agent and catalyst system can improve selectivity. Consider using N-bromosuccinimide (NBS) in the presence of a Brønsted acid like sulfuric acid, which can provide a more controlled release of the electrophilic bromine species compared to elemental bromine with a strong Lewis acid.[1]

  • Slow Addition: Add the brominating agent dropwise to the reaction mixture over an extended period. This maintains a low concentration of the active electrophile at any given time, favoring mono-substitution.

Q2: I've observed the formation of 2-Bromoterephthalic acid and/or its monoethyl ester as impurities. What is causing this and how can it be prevented?

A2: The presence of acidic impurities indicates the hydrolysis of one or both of the ethyl ester groups.

Causality: The bromination of Diethyl terephthalate is typically carried out under acidic conditions (either with a Lewis acid catalyst like FeBr₃ or a Brønsted acid like H₂SO₄). These acidic conditions, especially in the presence of any trace amounts of water in the reagents or solvents, can catalyze the hydrolysis of the ester functional groups.[2]

Solutions:

  • Anhydrous Reaction Conditions: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and reagents. The presence of water is a key contributor to ester hydrolysis.

  • Milder Catalyst: If ester hydrolysis is a persistent issue, consider using a milder Lewis acid catalyst that is less prone to promoting hydrolysis.

  • Controlled Reaction Time: Do not let the reaction run for an unnecessarily long time. Monitor the reaction progress by TLC or GC-MS and work it up as soon as the starting material is consumed to your satisfaction.

  • Aqueous Work-up: During the work-up, neutralize the acid catalyst promptly with a weak base like sodium bicarbonate solution. Prolonged exposure to acidic aqueous conditions during extraction should be avoided.

Q3: My reaction is very slow or shows no conversion. What are the likely causes and how can I initiate the reaction?

A3: A stalled reaction is usually due to insufficient activation of the brominating agent or a highly deactivated substrate.

Causality: The two ester groups on the terephthalate ring are strongly deactivating, making the aromatic ring electron-deficient and less susceptible to electrophilic attack. A sufficiently strong electrophile is required to overcome this deactivation.

Solutions:

  • Catalyst Choice: For deactivated aromatic compounds, a catalyst is essential. Iron(III) bromide (FeBr₃) is a common and effective Lewis acid catalyst for bromination with elemental bromine. For reactions with NBS, a strong Brønsted acid like concentrated sulfuric acid is often used.[1]

  • Catalyst Loading: Ensure you are using a sufficient amount of catalyst. Typically, a catalytic amount (e-g., 0.1 equivalents) is sufficient, but for highly deactivated substrates, a slightly higher loading may be necessary.

  • Temperature: While low temperatures are recommended to prevent polybromination, a very low temperature might completely halt the reaction. If the reaction is not proceeding at a low temperature, a modest increase in temperature (e.g., to room temperature or slightly above) may be required. Monitor for the formation of side products if you increase the temperature.

  • Purity of Reagents: Ensure your Diethyl terephthalate starting material is pure. Impurities can sometimes interfere with the catalyst.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for the bromination of Diethyl terephthalate?

A1: The bromination of Diethyl terephthalate proceeds via an electrophilic aromatic substitution mechanism. The key steps are:

  • Generation of the Electrophile: The Lewis acid catalyst (e.g., FeBr₃) reacts with elemental bromine (Br₂) to form a highly electrophilic complex ([FeBr₄]⁻ Br⁺), which acts as the source of the electrophilic bromine cation (Br⁺).

  • Electrophilic Attack: The π-electrons of the aromatic ring of Diethyl terephthalate attack the electrophilic bromine. This step is the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

  • Deprotonation: A weak base (e.g., Br⁻ from the [FeBr₄]⁻ complex) removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the final product, Diethyl 2-bromoterephthalate.

The two electron-withdrawing ester groups direct the incoming electrophile to the positions meta to them, which are the 2 and 5 positions of the terephthalate ring.

Q2: How can I effectively purify my crude Diethyl 2-bromoterephthalate?

A2: A multi-step purification strategy is often necessary to obtain highly pure Diethyl 2-bromoterephthalate.

  • Aqueous Work-up: After the reaction is complete, quench the reaction mixture, for example, by pouring it into an ice-water mixture. Neutralize the acid catalyst with a mild base like sodium bicarbonate solution. Extract the product into a suitable organic solvent like dichloromethane or ethyl acetate. Wash the organic layer with water and then brine to remove any remaining salts.

  • Column Chromatography: Flash column chromatography on silica gel is a highly effective method for separating the desired mono-brominated product from unreacted starting material and the di-brominated side product. A gradient of ethyl acetate in hexanes is a good starting point for the mobile phase.

  • Recrystallization: If the product obtained after chromatography is a solid, recrystallization can be used for further purification. A suitable solvent system would be one in which the product is soluble at high temperatures and sparingly soluble at low temperatures, such as ethanol/water or ethyl acetate/hexanes.

Q3: What are the safety considerations when working with bromine and Lewis acids?

A3: Both elemental bromine and Lewis acids like iron(III) bromide pose significant safety hazards.

  • Bromine (Br₂): Is a highly corrosive and toxic substance. It can cause severe burns upon contact with the skin and is harmful if inhaled. Always handle bromine in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Lewis Acids (e.g., FeBr₃): Are corrosive and can cause burns. They are also moisture-sensitive and can react exothermically with water. Handle them in a dry environment and wear appropriate PPE.

  • Reaction Quenching: Be cautious when quenching the reaction, as it can be exothermic. Adding the reaction mixture to ice is a good way to control the temperature during quenching.

Always consult the Safety Data Sheets (SDS) for all reagents before starting your experiment.

Data Summary

ParameterRecommendation for Minimizing Side ReactionsRationale
Stoichiometry of Brominating Agent 1.0 - 1.1 equivalentsPrevents over-bromination and the formation of Diethyl 2,5-dibromoterephthalate.
Reaction Temperature 0 °C to room temperatureLower temperatures disfavor the higher activation energy pathway to the di-brominated product.
Addition of Brominating Agent Slow, dropwise additionMaintains a low concentration of the electrophile, favoring mono-substitution.
Reaction Conditions AnhydrousPrevents the acid-catalyzed hydrolysis of the ethyl ester groups.
Catalyst Lewis acid (e.g., FeBr₃) or Brønsted acid (e.g., H₂SO₄ with NBS)Necessary to activate the brominating agent for reaction with the deactivated aromatic ring.

Experimental Protocol: Synthesis of Diethyl 2-bromoterephthalate

This protocol is a general guideline. Optimization may be required based on your specific laboratory conditions and desired scale.

Materials:

  • Diethyl terephthalate

  • Elemental Bromine (Br₂) or N-Bromosuccinimide (NBS)

  • Iron(III) bromide (FeBr₃) or concentrated Sulfuric Acid (H₂SO₄)

  • Anhydrous Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate solution

  • Saturated Sodium Thiosulfate solution (if using Br₂)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve Diethyl terephthalate (1.0 eq.) in anhydrous DCM.

  • Catalyst Addition: Add the catalyst (e.g., 0.1 eq. of FeBr₃) to the solution.

  • Brominating Agent Addition: Cool the reaction mixture to 0 °C using an ice bath. In the dropping funnel, prepare a solution of the brominating agent (e.g., 1.05 eq. of Br₂) in anhydrous DCM. Add the brominating agent solution dropwise to the reaction mixture over 1-2 hours with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Quenching: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing crushed ice and a saturated solution of sodium thiosulfate (if Br₂ was used) to quench any unreacted bromine.

  • Work-up: Transfer the mixture to a separatory funnel. Add saturated sodium bicarbonate solution to neutralize the acid. Separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes. Combine the fractions containing the pure product and concentrate under reduced pressure.

Visualizing the Reaction Pathway

G cluster_0 Reaction Initiation cluster_1 Electrophilic Attack & Intermediate Formation cluster_2 Product & Side-Product Formation Diethyl_terephthalate Diethyl terephthalate Arenium_ion Arenium Ion (Sigma Complex) Diethyl_terephthalate->Arenium_ion + Br⁺ (from Br₂/FeBr₃) Br2 Br₂ Br2->Arenium_ion FeBr3 FeBr₃ (Catalyst) FeBr3->Arenium_ion Product Diethyl 2-bromoterephthalate (Desired Product) Arenium_ion->Product - H⁺ Side_product_1 Diethyl 2,5-dibromoterephthalate (Over-bromination) Product->Side_product_1 + Br⁺ (excess) Side_product_2 2-Bromoterephthalic acid (Hydrolysis) Product->Side_product_2 + H₂O / H⁺

Caption: Reaction pathway for the synthesis of Diethyl 2-bromoterephthalate.

References

  • Liu, J., Xu, G., & Dong, W. (2018). Biodegradation of diethyl terephthalate and polyethylene terephthalate by a novel identified degrader Delftia sp. WL-3 and its proposed metabolic pathway. Letters in Applied Microbiology, 67(3), 254-261. [Link]

  • Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. Retrieved from [Link]

  • Rajesh, K., Somasundaram, M., Saiganesh, R., & Balasubramanian, K. K. (2007). A practical and efficient method for the monobromination of deactivated aromatics. The Journal of Organic Chemistry, 72(15), 5867–5869. [Link]

  • Prakash, G. K. S., Mathew, T., Hoole, D., Esteves, P. M., Wang, Q., Rasul, G., & Olah, G. A. (2004). N-Halosuccinimide/BF3−H2O: Efficient and Regioselective Halogenation of Aromatics. Journal of the American Chemical Society, 126(48), 15770–15776. [Link]

  • Olah, G. A. (1964).
  • Tang, R.-J., Milcent, T., & Crousse, B. (2018). Hexafluoroisopropanol as a Promoter for a Mild and Regioselective Halogenation of Arenes and Heterocycles with N-Halosuccinimides. The Journal of Organic Chemistry, 83(2), 930–938. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Functionalized Terephthalate Linkers in Metal-Organic Frameworks: Tailoring Properties for Advanced Applications

The field of materials science has been significantly advanced by the advent of Metal-Organic Frameworks (MOFs), crystalline porous materials constructed from metal ions or clusters coordinated to organic linkers.[1][2]...

Author: BenchChem Technical Support Team. Date: February 2026

The field of materials science has been significantly advanced by the advent of Metal-Organic Frameworks (MOFs), crystalline porous materials constructed from metal ions or clusters coordinated to organic linkers.[1][2] Their exceptional porosity, tunable structures, and vast surface areas have positioned them as leading candidates for a multitude of applications, including gas storage, catalysis, and drug delivery.[1][3][4] At the heart of MOF design is the organic linker, which plays a pivotal role in defining the framework's topology, pore environment, and ultimate functionality.

Terephthalic acid (benzene-1,4-dicarboxylic acid, BDC) and its derivatives are among the most common and well-studied linkers in MOF synthesis.[5][6] The true power of these linkers, however, is unlocked through functionalization—the strategic introduction of chemical groups onto the terephthalate backbone. This guide provides a comparative analysis of how different functional groups (-NH₂, -NO₂, -Br, -OH, etc.) appended to the terephthalate linker influence the properties and performance of the resulting MOFs. We will delve into the causality behind experimental choices, present comparative data, and provide detailed protocols to empower researchers, scientists, and drug development professionals in their pursuit of next-generation materials.

The Synthetic Foundation: From Linker to Framework

The creation of MOFs with functionalized terephthalate linkers typically employs solvothermal or hydrothermal synthesis, where the metal precursor and the organic linker are dissolved in a solvent and heated in a sealed vessel.[7][8] The choice of metal node is critical; zirconium (Zr), for instance, is often selected for its ability to form highly stable Zr-oxo clusters, leading to robust frameworks like the UiO-66 series, which are known for their exceptional chemical and thermal stability.[1][5]

The rationale for choosing a specific functional group is application-driven. An amino group (-NH₂), for example, can act as a basic site for CO₂ capture or as a point for post-synthetic modification. Conversely, an electron-withdrawing nitro group (-NO₂) can modulate the electronic properties of the metal center, influencing its catalytic activity.[1][4]

General Synthesis Workflow

The synthesis process, while specific to each MOF, generally follows a consistent workflow. This involves the careful selection of reagents, controlled reaction conditions, and thorough purification to obtain a crystalline, phase-pure product.

MOF Synthesis Workflow General MOF Synthesis Workflow reagents Reagent Selection - Metal Salt (e.g., ZrCl₄) - Functionalized Linker (e.g., H₂BDC-X) - Solvent (e.g., DMF) - Modulator (e.g., Benzoic Acid) mixing Mixing & Dissolution (Ultrasonication) reagents->mixing reaction Solvothermal Reaction (Heating in sealed vessel, e.g., 90-120°C) mixing->reaction cooling Cooling to Room Temperature reaction->cooling purification Product Purification - Centrifugation - Washing with fresh solvent cooling->purification activation Framework Activation (Solvent exchange & heating under vacuum) purification->activation characterization Characterization activation->characterization

Caption: A flowchart illustrating the typical steps involved in the solvothermal synthesis of a functionalized terephthalate MOF.

Characterization: Verifying Structure and Properties

Rigorous characterization is essential to confirm the successful synthesis of the desired MOF and to understand its properties.[7][9] A suite of analytical techniques is employed, each providing a crucial piece of the puzzle.

  • Powder X-ray Diffraction (PXRD): This is the primary technique to confirm the crystallinity and phase purity of the synthesized MOF. The resulting diffraction pattern is a fingerprint of the material's crystal structure.[8]

  • Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the MOF by measuring its weight change as a function of temperature. This helps determine the temperature at which the framework begins to decompose.[9]

  • Gas Adsorption Analysis (BET): Nitrogen or argon adsorption-desorption isotherms are measured to determine the specific surface area (often calculated using the Brunauer-Emmett-Teller (BET) theory), pore volume, and pore size distribution of the MOF.[8]

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: After digesting the MOF in a suitable deuterated acid, ¹H NMR can confirm the incorporation of the functionalized linker into the framework and its purity.[8]

  • Scanning Electron Microscopy (SEM): SEM provides images of the MOF crystals, revealing their morphology and size distribution.[10]

Comparative Performance Analysis

The introduction of functional groups onto the terephthalate linker can dramatically alter the MOF's performance in various applications. This section provides a comparative overview supported by experimental data.

Gas Storage and Separation

Functionalization is a powerful tool for enhancing both the capacity and selectivity of gas adsorption.[3][11] Functional groups can introduce specific binding sites for target gas molecules or modify the pore size and shape. For example, amine-functionalized MOFs often exhibit enhanced CO₂ uptake due to the favorable Lewis base-acid interactions between the amine groups and CO₂.

Table 1: Comparison of CO₂ and CH₄ Uptake in Functionalized UiO-66(Zr) MOFs

Linker Functional Group (X in UiO-66-X)BET Surface Area (m²/g)CO₂ Uptake (mmol/g at 298 K, 1 bar)CH₄ Uptake (mmol/g at 298 K, 1 bar)Reference
-H (Unfunctionalized)~1100~2.5~0.4[12]
-NH₂~1000~3.1~0.4[11]
-Br~950~2.7~0.5[1]
-NO₂~900~2.6~0.4[1]

Note: The values presented are approximate and can vary based on specific synthesis and activation conditions.

The data indicates that while functionalization can slightly decrease the surface area due to the added bulk of the functional groups, the introduction of groups like -NH₂ can significantly enhance CO₂ uptake.[4]

Heterogeneous Catalysis

The catalytic activity of MOFs can be finely tuned by modifying the electronic properties of the terephthalate linker.[4] Electron-withdrawing or -donating groups can influence the Lewis acidity of the metal nodes, which often serve as the active catalytic sites.[1]

A study on the epoxide ring-opening of styrene oxide using a series of functionalized UiO-66 catalysts demonstrated this effect.[1] The electron-withdrawing ability of the functional groups was found to modulate the electron density of the Zr metal sites, thereby influencing the catalytic activity.[1]

Catalytic Mechanism Linker Functionalization Impact on Catalysis cluster_0 MOF Active Site cluster_1 Organic Linker cluster_2 Reactants Metal Zr Metal Node (Lewis Acid) Product Ring-Opened Product Metal->Product Releases Linker Terephthalate-X Linker->Metal Modulates Lewis Acidity Epoxide Styrene Oxide Epoxide->Metal Coordinates to Nucleophile Methanol Nucleophile->Epoxide Attacks

Caption: Diagram illustrating how linker functionalization (-X) modulates the Lewis acidity of the metal node, affecting its catalytic activity.

Table 2: Catalytic Performance of UiO-66-X in Styrene Oxide Ring-Opening

Catalyst (UiO-66-X)Functional Group (X)Initial Reaction Rate (mmol g⁻¹ min⁻¹)
UiO-66-H-H0.03
UiO-66-NH₂-NH₂0.05
UiO-66-NO₂-NO₂0.18
UiO-66-Br-Br0.35

Data adapted from reference[1].

The results show a significant increase in the reaction rate for MOFs with electron-withdrawing groups (-NO₂, -Br), highlighting the profound impact of linker functionalization on catalytic performance.[1]

Drug Delivery

In the realm of drug development, functionalized MOFs are emerging as sophisticated nanocarriers.[13] The functional groups on the linker can influence drug loading capacity through specific interactions (e.g., hydrogen bonding) and control the drug release rate. Furthermore, they can be used to attach targeting moieties for site-specific drug delivery.

For instance, amine-functionalized MOFs like MIL-101-NH₂ have been used as carriers for various drugs, demonstrating high loading capacities and controlled release profiles. The surface modification of MOFs can also improve their stability in aqueous environments, which is crucial for biological applications.

Table 3: Comparison of Drug Loading in Functionalized MOFs

MOF CarrierFunctional GroupDrugLoading Capacity (wt%)
HKUST-1-HParacetamol~20%
MIL-101-NH₂-NH₂Ibuprofen~35%
UiO-66-NH₂-NH₂5-Fluorouracil~15%

Note: Loading capacity is highly dependent on the specific drug, MOF, and loading conditions.

The presence of functional groups that can interact with drug molecules often leads to higher loading capacities compared to their unfunctionalized counterparts.

Experimental Protocols

To facilitate the practical application of the concepts discussed, this section provides detailed, step-by-step methodologies for key experiments.

Protocol 1: Solvothermal Synthesis of UiO-66-NH₂

Objective: To synthesize the amine-functionalized zirconium-based MOF, UiO-66-NH₂.

Materials:

  • Zirconium(IV) chloride (ZrCl₄)

  • 2-aminoterephthalic acid (H₂BDC-NH₂)

  • N,N-Dimethylformamide (DMF)

  • Benzoic Acid (as a modulator)

  • 20 mL scintillation vials

Procedure:

  • In a 20 mL scintillation vial, dissolve ZrCl₄ (e.g., 0.03 g) and benzoic acid (e.g., 0.22 g) in 10 mL of DMF.[14]

  • In a separate vial, dissolve 2-aminoterephthalic acid (H₂BDC-NH₂) in 5 mL of DMF.

  • Combine the two solutions in the 20 mL vial.

  • Cap the vial tightly and place it in a preheated oven at 120 °C for 24 hours.

  • After 24 hours, remove the vial from the oven and allow it to cool to room temperature. A pale-yellow precipitate should be visible.

  • Collect the solid product by centrifugation (e.g., 12,000 rpm for 30 minutes).[14]

  • Decant the supernatant and wash the solid by re-dispersing it in fresh DMF, followed by centrifugation. Repeat this washing step three times.[14]

  • To activate the MOF, the DMF solvent within the pores must be exchanged. Soak the crystals in a solvent with a lower boiling point, such as ethanol, for 3 days, replacing the ethanol daily.

  • Finally, heat the sample under a dynamic vacuum at a suitable temperature (e.g., 150 °C) overnight to remove the ethanol and fully activate the MOF.

Protocol 2: Evaluation of Drug Loading (Ibuprofen)

Objective: To load the anti-inflammatory drug Ibuprofen into a synthesized MOF.

Materials:

  • Activated MOF (e.g., UiO-66-NH₂)

  • Ibuprofen

  • Ethanol

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a stock solution of Ibuprofen in ethanol of a known concentration (e.g., 1 mg/mL).

  • Disperse a known mass of the activated MOF (e.g., 20 mg) into a specific volume of the Ibuprofen stock solution (e.g., 10 mL).

  • Stir the suspension at room temperature for 24-48 hours to allow for drug encapsulation.

  • After the loading period, separate the drug-loaded MOF from the solution by centrifugation.

  • Carefully collect the supernatant.

  • Measure the concentration of Ibuprofen remaining in the supernatant using a UV-Vis spectrophotometer at its maximum absorbance wavelength (approx. 264 nm).

  • Calculate the amount of drug loaded into the MOF by subtracting the amount of drug in the supernatant from the initial amount of drug in the solution.

  • The loading capacity is typically expressed as a weight percentage: Loading (%) = (mass of loaded drug / mass of drug-loaded MOF) x 100

Conclusion and Future Outlook

The functionalization of terephthalate linkers is an indispensable strategy in the rational design of Metal-Organic Frameworks. As demonstrated, the choice of functional group provides a powerful lever to control and enhance a wide range of properties, from gas adsorption and catalysis to drug delivery. By understanding the fundamental structure-property relationships, researchers can move beyond trial-and-error synthesis and towards the predictive design of materials tailored for specific, high-performance applications.

Future research will likely focus on incorporating more complex and multifunctional linkers, developing hierarchical pore structures, and exploring the synergy between functionalized linkers and different metal nodes. The continued exploration of this modular approach will undoubtedly lead to the development of novel MOFs that can address pressing challenges in energy, environment, and medicine.

References

  • Bůžek, D., et al. (2024).
  • Semenova, A., et al. (2021). Influence of Substituents in Terephthalate Linker on the Structure of MOFs Obtained from Presynthesized Heterometallic Complex. MDPI.
  • Larin, A.V., et al. (2025). Effect of organic linker substituents on properties of metal–organic frameworks: a review. Royal Society of Chemistry.
  • Cervar, E., et al. (n.d.). Effect of Linker Structure and Functionalization on Secondary Gas Formation in Metal-Organic Frameworks. OSTI.GOV.
  • Demel, J., et al. (2023). Linker-Functionalized Phosphinate Metal–Organic Frameworks: Adsorbents for the Removal of Emerging Pollutants.
  • ACS (2023).
  • JoVE (2025). Synthesis and Characterization of Functionalized Metal-organic Frameworks. Journal of Visualized Experiments.
  • NIH (n.d.). Synthesis and Characterization of Functionalized Metal-organic Frameworks. PMC - NIH.
  • Wang, Z., et al. (2023). Synthesis of Metal–Organic Frameworks through Enzymatically Recycled Polyethylene Terephthalate. ACS Sustainable Chemistry & Engineering.
  • NIH (n.d.).
  • Protocols.io (2023). Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume). protocols.io.
  • Cirujano, F.G., et al. (n.d.). Influence of functionalization of terephthalate linker on the catalytic activity of UiO-66 for epoxide ring opening. SciSpace.
  • Abdel-Mageed, A.M., et al. (n.d.). Excited-State Rotational Dynamics of Amine-Functionalized Terephthalic Acid Derivatives as Linker Models for Metal–Organic Frameworks.
  • Mushtaq, F., et al. (n.d.). Applications of Metal-Organic Frameworks as Drug Delivery Systems. MDPI.
  • Stephenson, K.S., et al. (n.d.). Best Practices for the Synthesis, Activation, and Characterization of Metal–Organic Frameworks.
  • Carboni, M., et al. (n.d.). Design and Characterization of MOFs (Metal-Organic Frameworks)
  • NIH (2023). Utilization of Functionalized Metal–Organic Framework Nanoparticle as Targeted Drug Delivery System for Cancer Therapy. PMC - NIH.
  • ResearchGate (n.d.). Mixed Linker MOFs in Catalysis.

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Comparative

Unambiguous Structural Validation of Diethyl 2-bromoterephthalate: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is a non-negotiable prerequisite for understanding its function, reactivity, and p...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is a non-negotiable prerequisite for understanding its function, reactivity, and potential as a therapeutic agent. In the synthesis of novel compounds such as Diethyl 2-bromoterephthalate, a versatile building block in organic synthesis, absolute confidence in its atomic connectivity and stereochemistry is paramount. This guide provides an in-depth technical comparison of single-crystal X-ray crystallography as the definitive method for structural validation, benchmarked against common spectroscopic techniques. We will delve into the causality behind experimental choices and present field-proven protocols to ensure scientific integrity and reproducibility.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) stands as the most powerful technique for the unequivocal determination of a molecule's structure at the atomic level.[1] Unlike spectroscopic methods that provide averaged information about a bulk sample, X-ray crystallography maps the precise spatial arrangement of atoms within a crystalline lattice, yielding a detailed three-dimensional model.[2] This technique provides definitive data on bond lengths, bond angles, and torsion angles, which are crucial for understanding the molecule's conformation and potential intermolecular interactions.

The core principle of SCXRD lies in the interaction of a focused beam of X-rays with a single, well-ordered crystal. The crystal lattice acts as a three-dimensional diffraction grating, scattering the X-rays in a unique pattern of reflections.[2] By measuring the intensity and position of these diffracted beams, a three-dimensional electron density map of the molecule can be constructed. Fitting the known atoms of Diethyl 2-bromoterephthalate into this map reveals its precise molecular structure.

A Comparative Analysis: X-ray Crystallography vs. Spectroscopic Techniques

While spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are indispensable tools in the chemist's arsenal, they provide inferential rather than definitive structural information. It is the synergy of these techniques with X-ray crystallography that provides a holistic and validated understanding of a new chemical entity.[3]

Technique Information Provided Strengths Limitations
Single-Crystal X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, absolute stereochemistry, packing interactions.Unambiguous and definitive structural determination.[1]Requires a suitable single crystal, which can be challenging to grow. Provides a static picture of the molecule in the solid state.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy Information about the chemical environment and connectivity of magnetically active nuclei (e.g., ¹H, ¹³C).Provides detailed information about the molecular structure in solution, including connectivity and dynamic processes.[5]Structure is inferred from spectral data, which can be complex to interpret for novel compounds. Does not provide precise bond lengths and angles.
Mass Spectrometry (MS) Mass-to-charge ratio of the molecule and its fragments.Provides the molecular weight of the compound and information about its elemental composition and fragmentation patterns, which can aid in structural elucidation.Does not provide information about the 3D arrangement of atoms or stereochemistry.
Infrared (IR) Spectroscopy Information about the functional groups present in the molecule based on their vibrational frequencies.A rapid and simple method to identify the presence of key functional groups (e.g., C=O, C-Br).Provides limited information about the overall molecular structure and connectivity.

Experimental Protocols

I. Single-Crystal X-ray Crystallography of Diethyl 2-bromoterephthalate

This protocol outlines the essential steps for the structural determination of Diethyl 2-bromoterephthalate using SCXRD, designed as a self-validating workflow.

A. Crystallization: The Critical First Step

The success of an SCXRD experiment is contingent upon the availability of high-quality single crystals. For a small organic molecule like Diethyl 2-bromoterephthalate, several crystallization techniques can be employed.[6] Slow evaporation is often a good starting point.[7]

Step-by-Step Crystallization Protocol:

  • Solvent Screening: Begin by assessing the solubility of Diethyl 2-bromoterephthalate in a range of common laboratory solvents (e.g., ethanol, methanol, acetone, ethyl acetate, hexane, dichloromethane) to identify a solvent in which the compound is sparingly soluble at room temperature.

  • Solution Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent by gentle heating and stirring.

  • Slow Evaporation: Loosely cap the vial containing the solution and leave it undisturbed in a vibration-free environment. The slow evaporation of the solvent will gradually increase the concentration, promoting the formation of well-ordered crystals.[6]

  • Crystal Harvesting: Once suitable crystals (typically 0.1-0.3 mm in size) have formed, carefully extract one using a cryoloop and mount it on the goniometer head of the diffractometer.[2]

B. Data Collection

Modern single-crystal X-ray diffractometers are highly automated instruments.[8]

Data Collection Workflow:

  • Crystal Screening: A preliminary diffraction image is collected to assess the quality of the crystal. A good crystal will produce sharp, well-defined diffraction spots.

  • Unit Cell Determination: A short series of images are collected to determine the dimensions and symmetry of the unit cell.

  • Full Data Collection: A complete dataset is collected by rotating the crystal in the X-ray beam and recording the diffraction pattern at various orientations.

C. Structure Solution and Refinement

This is the computational part of the experiment where the diffraction data is translated into a molecular structure.[9]

Structure Solution and Refinement Steps:

  • Data Reduction: The raw diffraction images are processed to integrate the intensities of the individual reflections.

  • Structure Solution: The initial positions of the atoms are determined using direct methods or Patterson methods. The presence of the heavy bromine atom in Diethyl 2-bromoterephthalate will greatly facilitate this step.

  • Structure Refinement: The atomic positions and thermal parameters are refined using a least-squares minimization algorithm to achieve the best possible fit between the calculated and observed diffraction data.[10]

experimental_workflow cluster_synthesis Sample Preparation cluster_analysis Structural Analysis cluster_validation Validation & Comparison Synthesis Synthesis of Diethyl 2-bromoterephthalate Purification Purification Synthesis->Purification Crystallization Crystallization Purification->Crystallization Spectroscopy Spectroscopic Analysis (NMR, MS, IR) Purification->Spectroscopy SCXRD Single-Crystal X-ray Diffraction Crystallization->SCXRD Data_Comparison Data Comparison SCXRD->Data_Comparison Spectroscopy->Data_Comparison Structure_Validation Validated Structure Data_Comparison->Structure_Validation

Caption: Overall workflow for the structural validation of Diethyl 2-bromoterephthalate.

II. Spectroscopic Analysis

For a comprehensive validation, the data obtained from X-ray crystallography should be correlated with spectroscopic data.

A. ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve ~5-10 mg of Diethyl 2-bromoterephthalate in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

B. Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Analyze the sample using an appropriate ionization technique (e.g., Electrospray Ionization - ESI) on a high-resolution mass spectrometer.

C. Infrared Spectroscopy

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate or as a KBr pellet.

  • Data Acquisition: Obtain the IR spectrum using an FTIR spectrometer.

scxrd_workflow start High-Quality Single Crystal data_collection X-ray Data Collection (Diffraction Pattern) start->data_collection structure_solution Structure Solution (Initial Atomic Positions) data_collection->structure_solution structure_refinement Structure Refinement (Optimization of Model) structure_solution->structure_refinement final_structure Final Validated Structure (CIF File) structure_refinement->final_structure

Caption: Step-by-step workflow for Single-Crystal X-ray Diffraction analysis.

Conclusion

While NMR, MS, and IR spectroscopy are powerful tools for indicating the successful synthesis of Diethyl 2-bromoterephthalate, they provide an incomplete picture. Only single-crystal X-ray crystallography can deliver the unambiguous, high-resolution structural data necessary to fully characterize this molecule. The integration of both crystallographic and spectroscopic data provides a robust and self-validating approach to structural elucidation, which is the cornerstone of modern chemical and pharmaceutical research.

References

  • The Biochemist. (2021). A beginner's guide to X-ray data processing. Portland Press. [Link]

  • News-Medical.Net. (2019). X-Ray Crystallography vs. NMR Spectroscopy. [Link]

  • Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. [Link]

  • ResearchGate. (n.d.). Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. [Link]

  • SERC (Carleton). (2007). Single-crystal X-ray Diffraction. [Link]

  • ACS Publications. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics. [Link]

  • Springer Nature Experiments. (n.d.). Results for "Single Crystal X-ray Diffraction". [Link]

  • The Howard Hughes Medical Institute. (n.d.). X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics. [Link]

  • The Royal Society of Chemistry. (2019). 8: Single-crystal X-ray Diffraction (Part 1). Books. [Link]

  • The Royal Society of Chemistry. (2019). 12: Refining X-ray Crystal Structures. Books. [Link]

  • RSC Publishing. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]

  • (n.d.). Comparison of NMR and X-ray crystallography. [Link]

  • Wikipedia. (n.d.). X-ray crystallography. [Link]

  • (n.d.). Structure solution and refinement: introductory strategies. [Link]

  • Stanford University. (n.d.). Chapter 108 - 1.7 Refinement of X-ray Crystal Structures. [Link]

  • (n.d.). crystallization of small molecules. [Link]

  • MDPI. (2020). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. [Link]

  • (n.d.). Guide for crystallization. [Link]

  • PMC. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. [Link]

  • ResearchGate. (2007). Crystallization techniques for small molecules compounds: a review. Acta Crystallographica Section A: Foundations and Advances. [Link]

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Validation

A Comparative Guide to the Thermal Stability of Polymers Derived from Diethyl 2-bromoterephthalate

For researchers and professionals in polymer chemistry and materials science, the quest for polymers with enhanced thermal stability and inherent flame retardancy is perpetual. Diethyl 2-bromoterephthalate emerges as a m...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in polymer chemistry and materials science, the quest for polymers with enhanced thermal stability and inherent flame retardancy is perpetual. Diethyl 2-bromoterephthalate emerges as a monomer of significant interest, offering a pathway to novel polyesters and polyamides with tailored properties. The incorporation of a bromine atom onto the terephthalate backbone is a strategic approach to augment thermal performance. This guide provides a comprehensive analysis of the expected thermal stability of polymers derived from this monomer, grounded in established principles and comparative data from analogous polymer systems.

Introduction: The Strategic Role of Bromine in Polymer Stability

Diethyl 2-bromoterephthalate is an aromatic diester that can be hydrolyzed to its corresponding dicarboxylic acid, 2-bromoterephthalic acid, a key building block for condensation polymers. The presence of the C-Br bond is the cornerstone of its utility. Aromatic bromine is known for its high bond dissociation energy, which contributes to the overall thermal stability of the polymer backbone.[1] Furthermore, during thermal decomposition, the bromine atom acts as a flame retardant through a gas-phase radical trapping mechanism.[2][3] Upon heating, the polymer releases hydrogen bromide (HBr), which scavenges high-energy radicals (H•, •OH) in the flame, interrupting the exothermic combustion process and promoting char formation.[2][4]

This guide will explore the synthesis pathways, predict the thermal behavior through comparative analysis, detail experimental validation protocols, and elucidate the underlying mechanisms that govern the enhanced stability of these materials.

Synthesis Pathways for Brominated Polyesters

The primary route to synthesizing high-molecular-weight polyesters from Diethyl 2-bromoterephthalate involves a two-step process:

  • Hydrolysis: The diethyl ester is first hydrolyzed to 2-bromoterephthalic acid. This step is crucial as the diacid is more reactive for polycondensation.

  • Polycondensation: The resulting 2-bromoterephthalic acid is then reacted with a suitable diol, such as ethylene glycol or 1,4-butanediol, via melt or solution polycondensation to form the corresponding polyester.[5][6]

The choice of diol and polymerization conditions significantly influences the final properties of the polymer, including its molecular weight, crystallinity, and, consequently, its thermal stability.

Below is a diagram illustrating the proposed synthesis of Poly(ethylene 2-bromoterephthalate).

Caption: Proposed two-step synthesis route.

Comparative Analysis of Thermal Properties

While direct experimental data for polymers exclusively derived from Diethyl 2-bromoterephthalate is not extensively published, we can construct a robust predictive comparison based on well-documented data for standard Poly(ethylene terephthalate) (PET) and other brominated aromatic polyesters. The introduction of a heavy bromine atom on the phenyl ring is expected to have several effects:

  • Increased Glass Transition Temperature (Tg): The bulky bromine atom will restrict segmental motion of the polymer chains, leading to a higher Tg compared to non-brominated PET.

  • Modified Decomposition Profile: Brominated polyesters often exhibit a lower onset temperature of decomposition due to the initial release of HBr.[7] However, the overall process is altered, leading to a significant increase in the amount of thermally stable char residue at high temperatures.[4]

  • Enhanced Flame Retardancy: The released HBr acts as a flame inhibitor in the gas phase.[2][8]

The following table provides a comparative summary of expected thermal properties based on literature values for analogous systems.

PropertyStandard PETPredicted Poly(ethylene 2-bromoterephthalate)Rationale & References
Glass Transition Temp. (Tg) ~80 °C> 85 °CBromine substitution increases chain rigidity.[9]
Melting Temp. (Tm) ~260 °C~240-250 °CThe bromine atom may disrupt crystal packing, slightly lowering Tm.
Onset Decomposition (Tonset) ~390-410 °C~350-380 °CC-Br bond is typically less stable than C-H or C-C bonds in the backbone.[1]
Temp. at Max. Degradation (Tmax) ~430-450 °CMulti-step, with a peak < 430 °CDecomposition becomes a multi-stage process involving HBr release then backbone scission.
Char Yield at 700 °C (N2) < 15%> 25%Bromine promotes charring, which acts as a protective thermal barrier.[4][7]
Mechanism of Enhanced Thermal Stability and Flame Retardancy

The key to the performance of these polymers lies in the dual action of the bromine substituent.

  • Condensed Phase Action: During initial heating, the bromine atom promotes cross-linking reactions within the polymer matrix. This leads to the formation of a carbonaceous char layer on the material's surface. This char acts as an insulating barrier, slowing down the rate of heat transfer to the underlying material and reducing the release of flammable volatile compounds.[4]

  • Gas Phase Action: As temperatures increase, the C-Br bonds cleave, releasing bromine radicals (Br•). These radicals react with atmospheric hydrogen to form hydrogen bromide (HBr). In the gas phase (the flame), HBr acts as a radical trap, interfering with the chain reactions of combustion.[2][3]

Caption: Dual-phase flame retardancy mechanism.

Experimental Validation Protocols

To validate the predicted thermal properties, a rigorous experimental workflow is essential.

  • Hydrolysis of Diethyl 2-bromoterephthalate:

    • Reflux 1.0 mole of Diethyl 2-bromoterephthalate with 2.2 moles of NaOH in an ethanol/water solution for 4 hours.

    • Cool the mixture and acidify with concentrated HCl to precipitate 2-bromoterephthalic acid.

    • Filter, wash with cold water, and dry the product under vacuum.

  • Melt Polycondensation:

    • Combine 1.0 mole of 2-bromoterephthalic acid and 2.2 moles of ethylene glycol in a reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser.

    • Add a catalyst, such as antimony(III) oxide (~300 ppm).[5]

    • Heat the mixture to 190-220 °C under a slow stream of nitrogen to carry out the initial esterification, collecting the water byproduct.

    • After the theoretical amount of water is collected, gradually reduce the pressure to <1 mm Hg and increase the temperature to 240-260 °C to facilitate the removal of excess ethylene glycol and build molecular weight.

    • Continue the reaction until a high melt viscosity is achieved, indicating the formation of a high molecular weight polymer.

    • Cool the polymer under nitrogen and extrude.

  • Thermogravimetric Analysis (TGA):

    • Use a TGA instrument to heat a 5-10 mg sample of the polymer from 30 °C to 800 °C at a heating rate of 10 °C/min.

    • Conduct the analysis under both a nitrogen atmosphere (to study pyrolysis) and an air atmosphere (to study oxidative stability).

    • Record the onset temperature of decomposition (Tonset), the temperature of maximum degradation rate (Tmax), and the final char yield.

  • Differential Scanning Calorimetry (DSC):

    • Heat a 5-10 mg sample from 30 °C to 300 °C at 10 °C/min to erase thermal history.

    • Cool the sample to 30 °C at 10 °C/min.

    • Perform a second heating scan from 30 °C to 300 °C at 10 °C/min.

    • Determine the glass transition temperature (Tg) from the inflection point in the second heating scan and the melting temperature (Tm) from the peak of the endotherm.

Thermal_Analysis_Workflow Start Synthesized Polymer Sample TGA Thermogravimetric Analysis (TGA) Start->TGA DSC Differential Scanning Calorimetry (DSC) Start->DSC Data_TGA T-onset T-max Char Yield TGA->Data_TGA Data_DSC Tg Tm DSC->Data_DSC Analysis Comparative Stability Analysis Data_TGA->Analysis Data_DSC->Analysis

Caption: Workflow for thermal characterization.

Conclusion and Future Outlook

Polymers derived from Diethyl 2-bromoterephthalate represent a promising class of materials with inherently superior thermal stability and flame retardancy compared to their non-halogenated counterparts. The strategic incorporation of bromine into the polymer backbone provides a dual-action mechanism that enhances char formation and interrupts combustion chemistry. The predictive data and experimental protocols outlined in this guide serve as a foundational resource for researchers aiming to develop and characterize these advanced polymers. Future work should focus on synthesizing a range of copolymers to fine-tune the balance between thermal performance, mechanical properties, and processability, thereby expanding their applicability in high-performance sectors such as electronics, automotive, and aerospace.

References

  • MDPI. (2020). Synthesis, Optical, Thermal and Structural Characteristics of Novel Thermocleavable Polymers Based on Phthalate Esters. Available at: [Link]

  • VTT. (n.d.). 1. Introduction to Brominated Flame Retardants. Available at: [Link]

  • ResearchGate. (n.d.). TGA curves of the flame retardant formulations (PET, 2% PCO 910, 3% PCO.... Available at: [Link]

  • ResearchGate. (2001). Thermal stability of brominated poly(isobutylene-co-isoprene). Available at: [Link]

  • ResearchGate. (2015). (PDF) Synthesis and characterization of polyesters derived from glycerol and phthalic acid. Available at: [Link]

  • Google Patents. (n.d.). EP0906345B1 - Brominated polystyrene having improved thermal stability and color and process for the preparation thereof.
  • ACS Publications. (2022). Mechanical, Thermal Stability, and Flame Retarding Properties of Phosphorus-Modified PET Blended with DOPO-POSS. ACS Omega. Available at: [Link]

  • ACS Publications. (n.d.). Technique Puts Bromine in Polyesters. C&EN Global Enterprise. Available at: [Link]

  • CIOP-PIB. (n.d.). Products of thermal decomposition of brominated polymer flame retardants. Available at: [Link]

  • MDPI. (2022). Thermal Degradation and Chemical Analysis of Flame-Retardant-Treated Jute Fabrics. Available at: [Link]

  • Scholars Research Library. (n.d.). Polyester the Workhorse of Polymers: A Review from Synthesis to Recycling. Available at: [Link]

  • NIH. (n.d.). Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst. Available at: [Link]

  • ResearchGate. (2022). Enhanced thermal stability of biobased crosslinked poly (isobornylacrylate-co-2-ethylhexylacrylate) copolymers. Available at: [Link]

  • ACS Publications. (n.d.). Degradation of the Polymeric Brominated Flame Retardant “Polymeric FR” by Heat and UV Exposure. Environmental Science & Technology. Available at: [Link]

  • FR Fabric. (2023). Brominated Flame Retardant: Function and Effectiveness for Protection from Flame. Available at: [Link]

  • ResearchGate. (n.d.). Thermogravimetric trace plots of PET non-woven and flame retardant PET.... Available at: [Link]

  • Wood Research. (n.d.). THERMOGRAVIMETRIC ANALYSIS OF FIRE RETARDANT TREATED PARTICLEBOARDS. Available at: [Link]

  • AIDIC. (n.d.). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Available at: [Link]

  • ResearchGate. (n.d.). Thermal Decomposition of Brominated Flame Retardants (BFRs):Products and Mechanisms. Available at: [Link]

  • Repositório Aberto da Universidade do Porto. (2011). Synthesis of Biodegradable and Biocompostable Polyesters. Available at: [Link]

  • Chemistry LibreTexts. (2021). 2.13: Polyesters. Available at: [Link]

  • MDPI. (n.d.). Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. Available at: [Link]

Sources

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Retrosynthesis Analysis

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